2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including potential applications in cancer therapy and other therapeutic areas. The structural features of this compound, particularly the thioether linkage and the tetrahydrofuran moiety, suggest enhanced solubility and bioavailability, which are critical for pharmacological efficacy.
Structural Characteristics
The molecular formula of this compound is C19H20ClN5O2S, with a molecular weight of approximately 429.85 g/mol. Its structure includes:
- A pyrazolo[3,4-d]pyrimidine core , which is often associated with kinase inhibition.
- A thioether linkage , which can undergo various chemical reactions enhancing its biological activity.
- An acetamide group that may participate in biological interactions through hydrogen bonding.
Biological Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:
Anticancer Properties
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, analogs have demonstrated effectiveness against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in cancer therapy .
- Cell Line Studies : In vitro studies have evaluated the antiproliferative activity of this compound against various human cancer cell lines, such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia). Results indicate significant cytotoxic effects with IC50 values ranging from 0.3 to 24 µM depending on the specific target .
The mechanism by which this compound exerts its biological effects includes:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell migration and suppression of cell cycle progression leading to DNA fragmentation .
Case Studies and Research Findings
A comprehensive study involving various derivatives of pyrazolo[3,4-d]pyrimidines highlighted the following findings:
Compound | Target | IC50 Value (µM) | Biological Activity |
---|---|---|---|
Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Dual inhibitor with significant anticancer activity |
Compound 9a | HCT-116 | Not specified | Overcomes Doxorubicin resistance |
Compound 9e | Various cell lines | Moderate | Exhibits cytotoxicity against multiple cancer types |
These studies emphasize the potential for developing novel anticancer agents based on the pyrazolo[3,4-d]pyrimidine structure.
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c19-11-3-1-4-12(7-11)24-16-14(9-21-24)17(26)23-18(22-16)28-10-15(25)20-8-13-5-2-6-27-13/h1,3-4,7,9,13H,2,5-6,8,10H2,(H,20,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBCXCDOKNFQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.